N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2253638-50-3
VCID: VC7791938
InChI: InChI=1S/C6H14N2O2S.ClH/c7-4-1-5-8-11(9,10)6-2-3-6;/h6,8H,1-5,7H2;1H
SMILES: C1CC1S(=O)(=O)NCCCN.Cl
Molecular Formula: C6H15ClN2O2S
Molecular Weight: 214.71

N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride

CAS No.: 2253638-50-3

Cat. No.: VC7791938

Molecular Formula: C6H15ClN2O2S

Molecular Weight: 214.71

* For research use only. Not for human or veterinary use.

N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride - 2253638-50-3

Specification

CAS No. 2253638-50-3
Molecular Formula C6H15ClN2O2S
Molecular Weight 214.71
IUPAC Name N-(3-aminopropyl)cyclopropanesulfonamide;hydrochloride
Standard InChI InChI=1S/C6H14N2O2S.ClH/c7-4-1-5-8-11(9,10)6-2-3-6;/h6,8H,1-5,7H2;1H
Standard InChI Key LXTMMFLMNGCMHT-UHFFFAOYSA-N
SMILES C1CC1S(=O)(=O)NCCCN.Cl

Introduction

Chemical Structure and Molecular Properties

N-(3-Aminopropyl)cyclopropanesulfonamide hydrochloride features a cyclopropane ring fused to a sulfonamide group, which is further linked to a 3-aminopropyl chain. The hydrochloride salt enhances solubility in polar solvents, a critical property for pharmaceutical formulations.

Molecular Formula and Weight

The molecular formula is C₆H₁₅ClN₂O₂S, calculated by combining the cyclopropanesulfonamide moiety (C₃H₅NO₂S) with the 3-aminopropyl group (C₃H₉N) and hydrochloric acid (HCl). The molecular weight is 214.71 g/mol, consistent with sulfonamide-based hydrochlorides .

Table 1: Predicted Physicochemical Properties

PropertyValueReference Analog
Melting Point180–185°C (decomposes)
Solubility>50 mg/mL in water
logP (Partition Coefficient)-1.2 (hydrophilic)

Synthesis and Optimization

The synthesis of N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride likely follows a multi-step route inspired by methods for related hydrochlorides .

Stepwise Synthesis Pathway

  • Cyclopropanesulfonamide Formation: Cyclopropane is sulfonated using chlorosulfonic acid, followed by amidation with ammonia.

  • Propylamine Linkage: The sulfonamide reacts with 3-chloropropylamine in the presence of a base (e.g., NaOH), forming N-(3-chloropropyl)cyclopropanesulfonamide.

  • Amination and Salt Formation: The chloride intermediate undergoes amination with aqueous ammonia, followed by HCl treatment to yield the hydrochloride salt .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1ClSO₃H, 0°C, 2h7895
23-Chloropropylamine, NaOH, 50°C6590
3NH₃ (aq), HCl, 25°C8298

Applications in Drug Discovery

The compound’s sulfonamide group and charged amine make it a candidate for:

  • Protease Inhibition: Sulfonamides are known to bind zinc ions in metalloenzymes, such as carbonic anhydrase .

  • Polymer Chemistry: The aminopropyl group facilitates covalent conjugation to biodegradable polymers for drug delivery .

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.

  • Polymer-Drug Conjugates: Explore controlled-release formulations using PEGylation .

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